2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Übersicht

Beschreibung

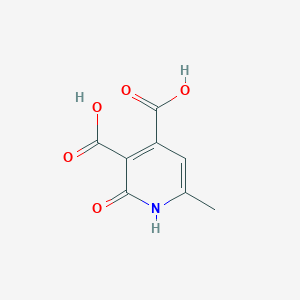

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is an organic compound with the molecular formula C8H7NO5. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 3 and 4 positions, a hydroxyl group at the 2 position, and a methyl group at the 6 position on the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylpyridine with carboxylic acids. The reaction typically requires an equilibrium mixture of products, where the anion formed from the deprotonation of 2-hydroxy-6-methylpyridine reacts with carboxylic acids to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2 position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Chelating Agent

One of the prominent applications of 2-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is as a chelating agent in metal ion coordination chemistry. Its structure allows it to form stable complexes with various metal ions, which can be useful in catalysis and environmental remediation processes. The ability to stabilize metal ions through chelation enhances the efficiency of catalysts in organic reactions and can aid in the removal of heavy metals from contaminated water sources .

Table 1: Metal Ion Complexes Formed with this compound

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 5.8 | Catalysis |

| Ni(II) | 6.1 | Environmental remediation |

| Zn(II) | 4.9 | Nutrient delivery in agriculture |

Biotechnology

Bioconversion Processes

Research indicates that derivatives of this compound can be utilized in bioconversion processes involving microbial systems. For instance, specific strains of Burkholderia have shown the capability to metabolize pyridine derivatives, including those related to this compound. This metabolic activity can be harnessed for the production of valuable biochemical compounds and for bioremediation efforts .

Biosensors and Biofuel Cells

The compound has also been explored for its potential in biosensor technologies and biofuel cells. Its ability to facilitate electron transfer between enzymes and electrode surfaces makes it an attractive candidate for enhancing the efficiency of glucose biofuel cells. Studies have demonstrated that incorporating this acid into the design of biosensors can improve their sensitivity and operational stability .

Material Science

Polyoxometalate Hybrid Materials

In material science, this compound has been used to synthesize novel inorganic-organic hybrid materials based on polyoxometalates (POMs). These materials exhibit unique redox properties that are valuable for applications in catalysis and energy storage systems. The integration of this compound into hybrid materials enhances their electronic properties and stability under operational conditions .

Case Study 1: Metal Ion Chelation

A study conducted on the chelation properties of this compound demonstrated its effectiveness in stabilizing Cu(II) ions for catalytic reactions involving oxidation processes. The results showed a significant increase in reaction rates when this compound was used as a ligand compared to traditional ligands.

Case Study 2: Bioconversion Using Burkholderia

In an experiment aimed at optimizing bioconversion pathways, Burkholderia sp. was used to metabolize derivatives of the compound under controlled conditions. The findings revealed a conversion efficiency exceeding 90% within six hours, highlighting its potential utility in biotechnological applications for producing fine chemicals .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-6-methylpyridine: Lacks the additional carboxylic acid groups, making it less reactive in certain chemical reactions.

Pyridine-3,4-dicarboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical and biological properties.

2-Hydroxy-3,4-dicarboxypyridine: Similar structure but without the methyl group, affecting its reactivity and applications

Uniqueness

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is unique due to the combination of functional groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Biologische Aktivität

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (also known as 2-Hydroxy-6-methylisonicotinic acid) is a pyridine derivative characterized by its hydroxyl and carboxylic acid functional groups. This compound has garnered attention for its potential biological activities, including antioxidant properties and interactions with various biomolecules. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₇N₁O₃

- Molecular Weight : 153.14 g/mol

- Structure : The compound features a pyridine ring with hydroxyl and carboxyl substituents, contributing to its acidity and potential reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of hydroxyl groups allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems.

Chelating Agent Potential

The carboxylic acid groups in this compound suggest its potential as a chelating agent, capable of binding metal ions. This property is valuable in environmental applications, such as the removal of metal contaminants from water. However, specific studies on its chelating effectiveness remain limited.

Antimicrobial Activity

Preliminary studies have shown that pyridine derivatives can exhibit antibacterial and antifungal properties. While direct research on this compound's antimicrobial effects is sparse, related compounds have demonstrated efficacy against various pathogens .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | Hydroxyl and carboxyl groups on different positions | Different positioning affects reactivity |

| 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate | Similar structure with varied substitution | Exhibits different biological activities |

| 2-Hydroxy-pyridine-4-carboxylic acid | Contains fewer carboxylic groups | Less acidic compared to target compound |

This table illustrates the diversity within the pyridine family and highlights how structural variations can influence biological activity.

Study on Antimicrobial Activity

In a study examining various pyridine derivatives for their antimicrobial properties, it was found that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged widely depending on the specific structure and substituents present .

Bioconversion Studies

Research involving Burkholderia sp. MAK1 demonstrated the metabolic pathways for hydroxylated pyridines. Although direct transformation of this compound was not reported, similar substrates were effectively metabolized, suggesting potential pathways for bioconversion that could be explored for this compound .

Eigenschaften

IUPAC Name |

6-methyl-2-oxo-1H-pyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-3-2-4(7(11)12)5(8(13)14)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDIWFNIJGTANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298904 | |

| Record name | 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2860-55-1 | |

| Record name | 2860-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.